1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a pyrrole-2-carbaldehyde under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(3-bromophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3-bromophenyl)-1H-pyrrole-2-methanol.
Substitution: 1-(3-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
1-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-(3-Bromophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the bromine atom at the para position, which may affect its reactivity and biological activity.
1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde: Substitution of bromine with chlorine, leading to differences in electronic properties and reactivity.
1-(3-bromophenyl)-1H-pyrrole-2-methanol: Reduction product of the aldehyde group, which may have different chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLBPUKQECPNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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